![molecular formula C7H8ClNOS B2742011 Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride CAS No. 2416243-70-2](/img/structure/B2742011.png)

Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

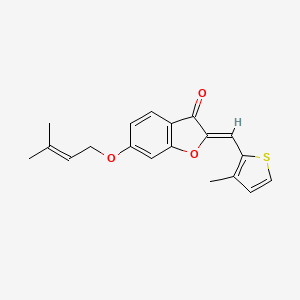

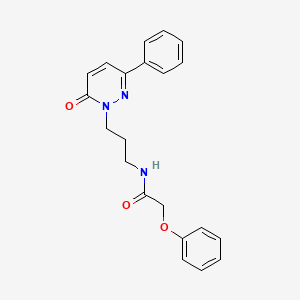

“Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 2416243-70-2 . It has a molecular weight of 189.67 . The IUPAC name for this compound is thieno [3,2-b]furan-5-ylmethanamine hydrochloride .

Synthesis Analysis

Based on the regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions, one-pot synthesis of benzo[4,5]thieno[3,2-b]benzofurans (BTBFs) was developed after optimization of the reaction conditions including catalysts, solvents, bases, ligands, and reaction times .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7NOS.ClH/c8-4-5-3-6-7 (10-5)1-2-9-6;/h1-3H,4,8H2;1H . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis

The one-pot reaction, with only 2 mol% Pd(PPh3)4 and 2 mol% copper(I) thiophene-2-carboxylate (CuTc) as the catalysts, K3PO4$3H2O as the base and tert-butanol as the solvent, afforded moderate to good yields (up to 70%) for a variety of substrates .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Synthesis of Furan-Fused Ring Compounds

Thieno[3,2-b]furan compounds can be synthesized using a one-pot reaction involving regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions . This method is cost-effective and environmentally friendly, reducing raw materials and energy consumption .

Luminescent Materials

Furan-fused ring compounds, including thieno[3,2-b]furan, exhibit high fluorescence quantum efficiency and high carrier mobility . This makes them suitable for use as luminescent materials in optoelectronic devices .

Hole Transporting Materials

Due to their high carrier mobility, thieno[3,2-b]furan compounds can be used as hole transporting materials in optoelectronic devices .

Organic Light-Emitting Diodes (OLEDs)

Compounds like benzodifurans (BDFs) and naphthodifurans (NDFs), which are related to thieno[3,2-b]furan, play an important role in the development of high-performance OLEDs .

Organic Field-Effect Transistors (OFETs)

Thieno[3,2-b]furan compounds can also be used in the development of OFETs due to their high carrier mobility .

Antibacterial Agents

Furan derivatives, including thieno[3,2-b]furan compounds, have shown significant antibacterial activity . They can be used to create more effective and safe antimicrobial agents to combat microbial resistance .

High-Performance Organic Electronics

Thieno[3,2-b]furan compounds can contribute to the improvement of luminescence performance in organic electronics . They can suppress exciton quenching, which is beneficial for enhancing the quantum yield .

Synthesis of Novel Furan Derivatives

Thieno[3,2-b]furan compounds can be used in the synthesis of novel furan derivatives . These derivatives can have a wide range of therapeutic benefits, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .

Safety and Hazards

properties

IUPAC Name |

thieno[3,2-b]furan-5-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS.ClH/c8-4-5-3-6-7(10-5)1-2-9-6;/h1-3H,4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQWDKDGXQFABU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1SC(=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2741936.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid](/img/structure/B2741940.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2741941.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2741945.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2741946.png)

![1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2741948.png)